molecular formula C10H14O3 B8603291 2-(1-Hydroxy-1-methyl-ethyl)-3-methoxy-phenol

2-(1-Hydroxy-1-methyl-ethyl)-3-methoxy-phenol

Cat. No. B8603291
M. Wt: 182.22 g/mol
InChI Key: KSCBHWCXIXKTRV-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

To a solution of methyl magnesium bromide (24 mL of a 3M solution in diethyl ether, 72.2 mmol) in anhydrous tetrahydrofuran (20 mL) at 0° C. was added a solution of 2′-hydroxy-6′-methoxyacetophenone (4 g, 24.1 mmol) in anhydrous tetrahydrofuran (40 mL), maintaining the temperature below 11° C. during the addition. After stirring for 1.5 hours at room temperature, a solution of 10% ammonium chloride (30 mL) was added slowly maintaining the temperature below 22° C. with the use of an ice bath. Water (300 mL) was slowly added and the reaction was extracted twice with ethyl acetate. The combined ethyl acetate layers were washed with water, brine, dried using anhydrous sodium sulfate and concentrated to give 2-(1-Hydroxy-1-methyl-ethyl)-3-methoxy-phenol (4.52 g) as pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:6]=1[C:13](=[O:15])[CH3:14].[Cl-].[NH4+].O>C(OCC)C.O1CCCC1>[OH:15][C:13]([C:6]1[C:7]([O:11][CH3:12])=[CH:8][CH:9]=[CH:10][C:5]=1[OH:4])([CH3:1])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
OC1=C(C(=CC=C1)OC)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 11° C.
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 22° C. with the use of an ice bath
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC(C)(C)C1=C(C=CC=C1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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